molecular formula C24H32FNO5 B12404358 Nizubaglustat CAS No. 1633666-49-5

Nizubaglustat

Cat. No.: B12404358
CAS No.: 1633666-49-5
M. Wt: 433.5 g/mol
InChI Key: IRIRASPSMMWZOM-CJRSTVEYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for nizubaglustat are not extensively detailed in publicly available sources. it is known that this compound is an azasugar, which typically involves the modification of sugar molecules to include nitrogen atoms. Industrial production methods for such compounds often involve multi-step organic synthesis processes, including protection and deprotection steps, selective functional group transformations, and purification techniques .

Chemical Reactions Analysis

Nizubaglustat, being an azasugar, is likely to undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions would depend on the specific functional groups present in the molecule and the conditions under which the reactions are carried out .

Scientific Research Applications

Nizubaglustat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Nizubaglustat exerts its effects through a unique dual mode of action. It targets the glycolipid metabolism pathway, reducing the accumulation of harmful lipids in lysosomes. This action helps to alleviate the symptoms of lysosomal storage disorders by improving lysosomal function and reducing cellular stress .

Comparison with Similar Compounds

Nizubaglustat is unique among azasugars due to its dual mode of action and its ability to penetrate the brain. Similar compounds include:

    Miglustat: Another azasugar used to treat Gaucher disease and Niemann-Pick disease type C. Unlike this compound, miglustat primarily inhibits the enzyme glucosylceramide synthase.

    Eliglustat: A glucosylceramide synthase inhibitor used to treat Gaucher disease. It does not have the dual mode of action seen in this compound.

    Venglustat: Another glucosylceramide synthase inhibitor under investigation for various lysosomal storage disorders. .

This compound’s unique dual mode of action and brain penetration capabilities set it apart from these similar compounds, making it a promising candidate for the treatment of lysosomal storage disorders with neurological involvement .

Properties

CAS No.

1633666-49-5

Molecular Formula

C24H32FNO5

Molecular Weight

433.5 g/mol

IUPAC Name

(2S,3R,4R,5S)-1-[5-[(3-fluoro-4-phenylphenyl)methoxy]pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C24H32FNO5/c25-20-13-17(9-10-19(20)18-7-3-1-4-8-18)16-31-12-6-2-5-11-26-14-22(28)24(30)23(29)21(26)15-27/h1,3-4,7-10,13,21-24,27-30H,2,5-6,11-12,14-16H2/t21-,22-,23+,24+/m0/s1

InChI Key

IRIRASPSMMWZOM-CJRSTVEYSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1CCCCCOCC2=CC(=C(C=C2)C3=CC=CC=C3)F)CO)O)O)O

Origin of Product

United States

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